molecular formula C13H16BrNO4 B2478431 (5-Bromofuran-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351609-81-8

(5-Bromofuran-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No. B2478431
CAS RN: 1351609-81-8
M. Wt: 330.178
InChI Key: LUKBEHCZMCLTJD-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Brominated Compounds and Environmental Health

Health Effects of Polybrominated Compounds : Brominated compounds, including polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), are of significant interest due to their environmental persistence and potential health impacts. These compounds, related to the more widely studied polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs), share similar toxicity profiles. Research highlights the need for further investigation into the health effects of brominated compounds, particularly as exposure levels may increase with the use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).

Furan Derivatives and Sustainability

Sustainable Use of Furan Derivatives : Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are pivotal in sustainable chemistry, offering a renewable alternative for the chemical industry. Derived from plant biomass, these compounds serve as precursors for a range of products, including polymers, fuels, and pharmaceuticals. The research underscores the potential of HMF and its derivatives in replacing non-renewable hydrocarbon sources, marking a significant step towards greener chemical processes (Chernyshev, Kravchenko, & Ananikov, 2017).

properties

IUPAC Name

(5-bromofuran-2-yl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c14-11-3-2-10(19-11)12(16)15-6-4-13(5-7-15)17-8-1-9-18-13/h2-3H,1,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKBEHCZMCLTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC=C(O3)Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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